molecular formula C15H11FN2O3 B2949711 4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1105240-74-1

4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2949711
CAS No.: 1105240-74-1
M. Wt: 286.262
InChI Key: DDDUMKILASRQFG-UHFFFAOYSA-N
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Description

4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic chemical compound offered for research purposes. Its structure incorporates a 4-fluorobenzamide moiety linked to a (5-(furan-2-yl)isoxazol-3-yl)methyl group. Fluorinated benzamides are significant in medicinal chemistry, often serving as key intermediates in synthesizing more complex molecules . The inclusion of both furan and isoxazole heterocycles is of particular interest, as these structures are privileged scaffolds in drug discovery due to their prevalence in compounds with diverse biological activities . This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is designed for use by qualified researchers in laboratory settings. Potential research applications include use as a building block in organic synthesis, particularly in the development of novel pharmacologically active molecules. Researchers may also utilize it as a standard in analytical chemistry methods development or in structure-activity relationship (SAR) studies to explore the interaction between heterocyclic compounds and biological targets.

Properties

IUPAC Name

4-fluoro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3/c16-11-5-3-10(4-6-11)15(19)17-9-12-8-14(21-18-12)13-2-1-7-20-13/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDUMKILASRQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, NaBH₄

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Furanones

    Reduction: Isoxazolines

    Substitution: Substituted benzamides

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

2-Chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS: 953014-85-2)

  • Structure : Differs by having chloro and fluoro substituents at the 2- and 6-positions of the benzamide ring and a 4-methoxyphenyl group on the isoxazole.
  • Molecular Weight : 360.8 g/mol.
  • Key Difference : The electron-rich methoxy group may enhance metabolic stability compared to the furan substitution in the target compound .

4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

  • Structure : Replaces the isoxazole with a 1,3,4-oxadiazole ring and introduces a sulfamoyl group on the benzamide.
  • Bioactivity : Demonstrated antifungal activity against Candida albicans by inhibiting thioredoxin reductase .
  • Key Difference : The sulfamoyl group and oxadiazole core likely alter target specificity compared to the isoxazole-furan motif .

4-(((5-(3-Chlorophenyl)-isoxazol-3-yl)-formylamino)-methyl)-benzamide

  • Structure: Features a formylamino linker and a 3-chlorophenyl substitution on the isoxazole.
  • Bioactivity : Identified as a benzamide inhibitor of Mycobacterium tuberculosis α-TRPS (tryptophan synthase) .
  • Key Difference: The formylamino group and chlorophenyl substitution may enhance binding to bacterial enzymes compared to the furan-based compound .

Functional Analogues

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

  • Structure : Contains a thiadiazole core fused with a pyridine ring and acetyl/methyl substituents.
  • Synthesis: Yielded 80% via condensation of enaminones with active methylene compounds .
  • Key Difference : The thiadiazole-pyridine hybrid may confer distinct electronic properties and bioactivity compared to isoxazole-furan systems .

3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

  • Structure : Substitutes isoxazole with 1,2,4-oxadiazole and adds a p-tolyl group.
  • Key Difference : The oxadiazole’s higher aromaticity and tolyl group could influence pharmacokinetic profiles .

Comparative Data Table

Compound Name Core Heterocycle Benzamide Substituents Molecular Weight (g/mol) Bioactivity/Application Source
4-Fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide Isoxazole 4-Fluoro 286.26 Not explicitly stated
2-Chloro-6-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide Isoxazole 2-Chloro, 6-fluoro 360.80 Not explicitly stated
LMM11 1,3,4-Oxadiazole 4-Sulfamoyl (cyclohexyl/ethyl) 444.52 Antifungal (Candida albicans)
4-(((5-(3-Chlorophenyl)-isoxazol-3-yl)-formylamino)-methyl)-benzamide Isoxazole Formylamino linker ~348 (estimated) Antitubercular (M. tuberculosis)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide Thiadiazole None (pyridine-acetyl) 414.49 Not explicitly stated

Key Research Findings

Antifungal Activity : Compounds like LMM11 demonstrate that benzamide derivatives with heterocycles (e.g., oxadiazole) and sulfamoyl groups can inhibit fungal thioredoxin reductase .

Antibacterial Potential: The formylamino-isoxazole benzamide in highlights the role of halogenated aryl groups in targeting bacterial enzymes .

Synthetic Flexibility: shows that enaminone-based syntheses can yield diverse benzamide-thiadiazole hybrids in high yields (~80%), suggesting adaptability for modifying the target compound .

Biological Activity

4-Fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H15_{15}FN2_{2}O2_{2}
  • Molecular Weight : 310.3 g/mol
  • CAS Number : 946262-63-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including compounds similar to this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell Line IC50_{50} (µM) Reference
MCF73.79
A54926
OVCAR-331.5

These values indicate that the compound exhibits significant cytotoxicity, particularly against breast and lung cancer cell lines.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cancer cell proliferation and survival pathways. Isoxazole and furan moieties are known to participate in various biochemical interactions, potentially modulating enzyme activity or receptor signaling.

Study on Cardiovascular Effects

A study investigating the effects of a structurally related benzamide derivative demonstrated its ability to reduce infarct area and improve left ventricular pressure in an ischemia-reperfusion injury model. The findings suggested that such compounds could activate M2_2-muscarinic receptors and nitric oxide synthase, leading to cardioprotective effects. Although this study did not directly test this compound, it provides insights into the potential cardiovascular benefits of similar compounds .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The development of synthetic routes for related compounds has been extensively documented, indicating a robust framework for exploring variations that may enhance biological activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide with high purity?

Answer:
The synthesis typically involves coupling a benzoyl chloride derivative with an amine-containing isoxazole-furan intermediate. Key steps include:

  • Reagent Selection : Use 4-fluorobenzoyl chloride and a pre-synthesized (5-(furan-2-yl)isoxazol-3-yl)methylamine. Pyridine is often employed as a base to neutralize HCl generated during amide bond formation .
  • Reaction Monitoring : Track progress via TLC (e.g., hexane/ethyl acetate systems) to confirm completion (~12–24 hours at room temperature) .
  • Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from methanol yields high-purity crystals. This method minimizes byproducts like unreacted starting materials .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Structural confirmation relies on:

  • Single-Crystal X-ray Diffraction (XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., N–H⋯N hydrogen bonds forming centrosymmetric dimers) .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm for furan/isoxazole) and the amide NH signal (δ ~10 ppm) .
    • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) .

Advanced: What computational approaches predict the compound’s reactivity and target interactions?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Model ligand-protein binding (e.g., PFOR enzyme inhibition, as seen in nitazoxanide analogs) by analyzing hydrogen bonding and hydrophobic interactions .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity to guide structural modifications .

Advanced: How do the furan and isoxazole moieties influence biological activity?

Answer:

  • Isoxazole : Enhances metabolic stability and participates in hydrogen bonding with target enzymes (e.g., PFOR in anaerobic pathogens) .
  • Furan : Contributes to π-π stacking in hydrophobic pockets, improving binding affinity. Substitution at the 2-position of furan may modulate solubility .
  • Synergistic Effects : The combined heterocycles increase lipophilicity, enhancing membrane permeability in antimicrobial assays .

Advanced: How can researchers resolve contradictions in reported biological data for analogous compounds?

Answer:

  • Assay Standardization : Control variables like bacterial strain (e.g., Clostridium difficile vs. Helicobacter pylori), incubation time, and solvent (DMSO concentration ≤1%) .
  • Structural Reanalysis : Verify substituent positions (e.g., fluorine vs. chlorine) via XRD to rule out synthesis errors .
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Basic: What purification strategies are optimal post-synthesis?

Answer:

  • Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7 ratio) to separate polar byproducts .
  • Recrystallization : Methanol or ethanol at 4°C produces well-defined crystals, improving yield and purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) validate purity (>95%) for biological testing .

Advanced: What strategies enhance metabolic stability for in vivo studies?

Answer:

  • Fluorine Substitution : The 4-fluoro group on benzamide reduces oxidative metabolism by cytochrome P450 enzymes .
  • Isoxazole Methylation : Adding methyl groups to the isoxazole ring blocks hydroxylation pathways .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to improve oral bioavailability .

Advanced: How to design pharmacokinetic studies for this compound?

Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life .
    • Plasma Protein Binding : Use ultrafiltration to assess free fraction .
  • In Vivo Models : Administer orally to rodents and collect plasma at intervals for LC-MS/MS analysis. Key parameters: Cₘₐₓ, Tₘₐₓ, and AUC .

Basic: What safety precautions are essential during handling?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles during weighing .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal in designated containers .

Advanced: What are the challenges in scaling up synthesis for preclinical trials?

Answer:

  • Reaction Optimization : Transition from batch to flow chemistry for exothermic amide coupling .
  • Cost-Efficiency : Replace column chromatography with fractional crystallization for large batches .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., pyridine limits ≤200 ppm) .

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